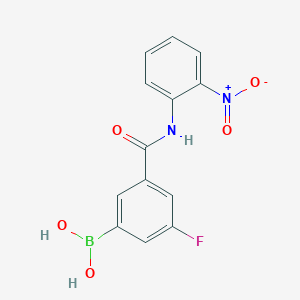
3-Fluoro-5-(2-nitrophenylcarbamoyl)benzeneboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-5-(2-nitrophenylcarbamoyl)benzeneboronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and properties This compound features a boronic acid group attached to a benzene ring, which is further substituted with a fluoro group and a nitrophenylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(2-nitrophenylcarbamoyl)benzeneboronic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Fluorination: The substitution of a hydrogen atom with a fluoro group using a fluorinating agent such as Selectfluor.
Boronic Acid Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(2-nitrophenylcarbamoyl)benzeneboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Boronic esters or boronic anhydrides.
Reduction: Amino derivatives.
Substitution: Substituted aromatic compounds with new functional groups replacing the fluoro group.
Scientific Research Applications
3-Fluoro-5-(2-nitrophenylcarbamoyl)benzeneboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due
Properties
Molecular Formula |
C13H10BFN2O5 |
|---|---|
Molecular Weight |
304.04 g/mol |
IUPAC Name |
[3-fluoro-5-[(2-nitrophenyl)carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C13H10BFN2O5/c15-10-6-8(5-9(7-10)14(19)20)13(18)16-11-3-1-2-4-12(11)17(21)22/h1-7,19-20H,(H,16,18) |
InChI Key |
YNAQKAMKBOMDJD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)C(=O)NC2=CC=CC=C2[N+](=O)[O-])(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


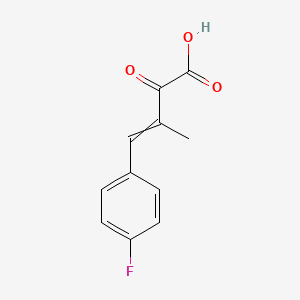
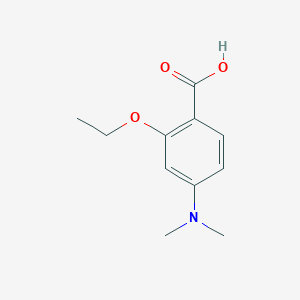

![2-{4-[(3-Phenoxyphenyl)methoxy]phenyl}cyclopropane-1-carboxylic acid](/img/structure/B12639636.png)
![3-(Piperidin-3-yl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B12639639.png)
![8-(4-Chlorophenyl)-6-(methylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine](/img/structure/B12639647.png)
![N,N'-[{[(Pyridin-2-yl)methyl]azanediyl}di(prop-1-yl-2-ylidene)]dihydroxylamine](/img/structure/B12639648.png)
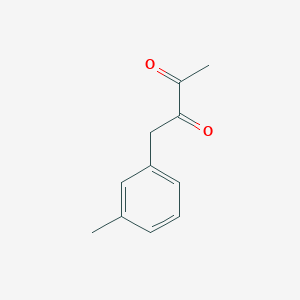
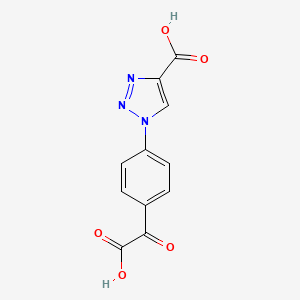
![(2,5-Dioxopyrrolidin-1-yl) 4-[(2-methyl-3-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12639678.png)
![3-phenyl-N-[3-phenyl-3-(2-propan-2-yloxan-4-yl)propyl]-3-(4-propan-2-yloxyphenyl)propanamide](/img/structure/B12639681.png)
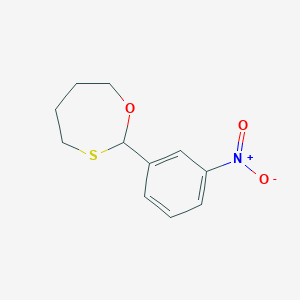
![N-{[2-(Cyclopropanesulfonyl)phenyl]methyl}-2,2,2-trifluoroacetamide](/img/structure/B12639690.png)
![(2R)-2-({[(4-Nitrophenyl)methoxy]carbonyl}amino)heptanedioic acid](/img/structure/B12639697.png)
